molecular formula C6H7BrO B3273048 2-(Bromomethyl)-5-methylfuran CAS No. 57846-03-4

2-(Bromomethyl)-5-methylfuran

Cat. No.: B3273048
CAS No.: 57846-03-4
M. Wt: 175.02 g/mol
InChI Key: CBIRJGAGQHWIPM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methylfuran is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a bromomethyl group at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-methylfuran typically involves the bromination of 5-methylfuran. One common method is the reaction of 5-methylfuran with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at a temperature of around 70°C. The bromination occurs selectively at the methyl group, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-methylfuran undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 5-methylfuran.

Scientific Research Applications

2-(Bromomethyl)-5-methylfuran has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is employed in the preparation of functional materials, including polymers and resins.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methylfuran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the furan ring can participate in electrophilic aromatic substitution reactions. The compound’s reactivity is influenced by the electron-donating effect of the methyl group, which enhances the nucleophilicity of the furan ring.

Comparison with Similar Compounds

    2-(Bromomethyl)furan: Lacks the methyl group at the fifth position.

    5-Methylfuran: Lacks the bromomethyl group at the second position.

    2-(Chloromethyl)-5-methylfuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.

Uniqueness: 2-(Bromomethyl)-5-methylfuran is unique due to the presence of both the bromomethyl and methyl groups, which confer distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications.

Properties

IUPAC Name

2-(bromomethyl)-5-methylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO/c1-5-2-3-6(4-7)8-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIRJGAGQHWIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308108
Record name 2-(Bromomethyl)-5-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57846-03-4
Record name 2-(Bromomethyl)-5-methylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57846-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-5-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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